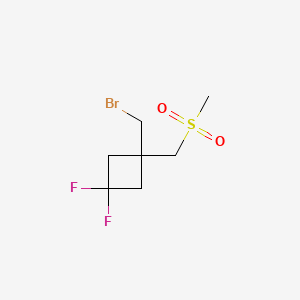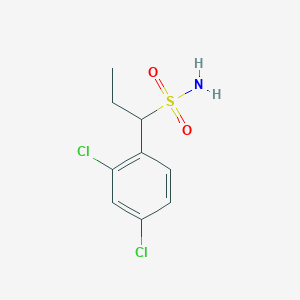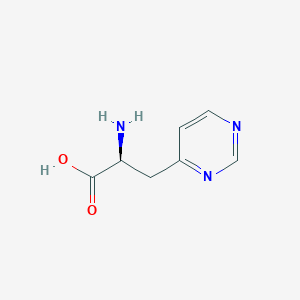
(s)-2-Amino-3-(pyrimidin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-2-Amino-3-(pyrimidin-4-yl)propanoic acid is a compound that features a pyrimidine ring attached to an amino acid backbone Pyrimidine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids like DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-3-(pyrimidin-4-yl)propanoic acid typically involves the formation of the pyrimidine ring followed by its attachment to the amino acid backbone. One common method involves the condensation of cyanic acid derivatives with N-vinyl/aryl amides to form the pyrimidine ring . Another approach includes the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthetic routes that ensure high yield and purity. These methods may include the use of palladium-catalyzed carbonylation reactions and other advanced organic synthesis techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(s)-2-Amino-3-(pyrimidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino and pyrimidine groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
(s)-2-Amino-3-(pyrimidin-4-yl)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biological processes and its potential as a biochemical probe.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (s)-2-Amino-3-(pyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with DNA or RNA synthesis. This can lead to the inhibition of cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine ring structure and have shown significant biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are also known for their potential as kinase inhibitors and apoptosis inducers.
Uniqueness
(s)-2-Amino-3-(pyrimidin-4-yl)propanoic acid is unique due to its specific amino acid backbone, which allows it to interact with biological systems in ways that other pyrimidine derivatives cannot. This makes it a valuable compound for targeted therapeutic applications and biochemical research .
Propriétés
Formule moléculaire |
C7H9N3O2 |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
(2S)-2-amino-3-pyrimidin-4-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-1-2-9-4-10-5/h1-2,4,6H,3,8H2,(H,11,12)/t6-/m0/s1 |
Clé InChI |
VPAWHCGYWCVBBF-LURJTMIESA-N |
SMILES isomérique |
C1=CN=CN=C1C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CN=CN=C1CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



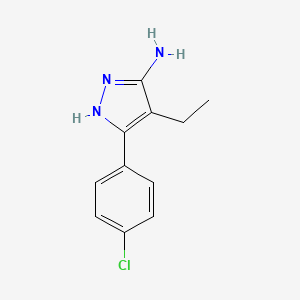
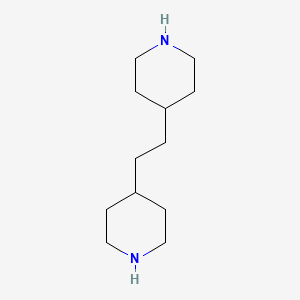
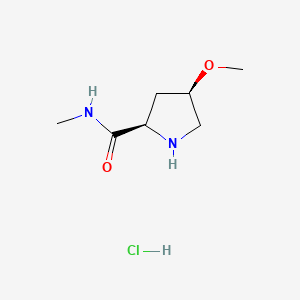

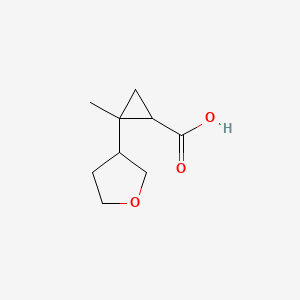

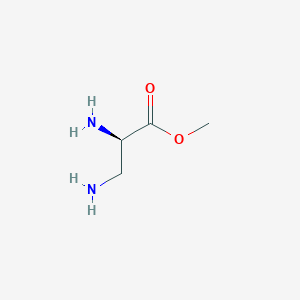

![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492490.png)


